molecular formula C26H28O8 B8209442 Territrem B

Territrem B

Cat. No.: B8209442
M. Wt: 468.5 g/mol
InChI Key: UDMXLBXPDDKOSE-UHFFFAOYSA-N
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Description

Overview of Fungal Secondary Metabolites in Biochemical Research

Fungi are prolific producers of a vast and diverse array of low molecular weight compounds known as secondary metabolites. numberanalytics.commdpi.com Unlike primary metabolites, which are essential for growth and reproduction, secondary metabolites are not directly involved in the fundamental metabolic processes of the organism. numberanalytics.comlongdom.org Instead, they serve a variety of ecological roles, providing adaptive advantages such as defense against predators, facilitating communication with other organisms, and competing for resources. numberanalytics.comlongdom.org The production of these compounds is often triggered by environmental cues. numberanalytics.com

The immense chemical diversity of fungal secondary metabolites—encompassing major families such as polyketides, terpenoids, non-ribosomal peptides, and alkaloids—has established fungi as a critical resource in biochemical research and drug discovery. mdpi.comresearchgate.net Historically, the discovery of penicillin from the fungus Penicillium revolutionized medicine and underscored the therapeutic potential of these natural products. mdpi.comlongdom.org Today, scientists continue to explore the complex biosynthetic pathways of fungi to discover novel compounds with applications as antibiotics, immunosuppressants, and cholesterol-lowering drugs. longdom.org This ongoing research highlights the significant role of fungal metabolites as a source of life-saving medicines and valuable agrochemicals. asm.org

The Significance of Meroterpenoids in Medicinal Chemistry

Meroterpenoids represent a fascinating class of natural products characterized by their hybrid biosynthetic origin. nih.gov The term, derived from the Greek word "meros" meaning "part" or "fragment," reflects that these compounds are formed from both a terpenoid co-substrate and another precursor, frequently a polyketide. nih.gov This combination of distinct biosynthetic pathways results in remarkable and complex chemical structures. nih.govrsc.org

Produced by a wide range of organisms including fungi, bacteria, plants, and algae, meroterpenoids have garnered significant attention in medicinal chemistry. nih.gov Their structural diversity is matched by a broad spectrum of potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, antiviral, and enzyme inhibitory effects. nih.gov The promising pharmacological profiles of many meroterpenoids make them attractive scaffolds for drug discovery. researchgate.net In fact, the potential of this class of compounds is underscored by the progression of several meroterpenoids into clinical trials, signifying their importance as potential future therapeutics. rsc.org The genera Aspergillus, Penicillium, Ganoderma, and Stachybotrys are among the most prolific producers of these compounds. rsc.org

Acetylcholinesterase as a Critical Enzymatic Target in Neurobiology

Acetylcholinesterase (AChE) is an essential enzyme that plays a critical role in the regulation of neurotransmission within the cholinergic system. mdpi.comparisbraininstitute.org Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which terminates the signal between nerve cells. mdpi.comparisbraininstitute.org This process is vital for proper cognitive function, memory, learning, and muscle control. medicalnewstoday.com

A deficiency in cholinergic neurotransmission, often due to the degeneration of cholinergic neurons, is a well-established factor in the pathology of several neurodegenerative disorders, most notably Alzheimer's disease. parisbraininstitute.orgnih.govnih.gov The resulting lower levels of acetylcholine are linked to the cognitive and memory deficits characteristic of the disease. nih.govspandidos-publications.com Consequently, inhibiting the action of AChE has become a cornerstone therapeutic strategy. mdpi.commedicalnewstoday.com By blocking the enzyme, cholinesterase inhibitors increase the concentration and duration of action of acetylcholine in the brain, helping to alleviate the symptomatic manifestations of Alzheimer's disease. medicalnewstoday.comspandidos-publications.com Beyond its role in neurotransmitter degradation, AChE is also implicated in other biological processes, including inflammation, apoptosis, and potentially the aggregation of amyloid-β peptide, further cementing its status as a critical target in neurobiology. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-6-methyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O8/c1-13-5-7-17(27)23-15(13)6-8-22-26(23,29)12-16-19(33-22)11-18(34-25(16)28)14-9-20(30-2)24(32-4)21(10-14)31-3/h5,7,9-11,13,15,22-23,29H,6,8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMXLBXPDDKOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)C2C1CCC3C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Mycological Context of Territrem B Production

Discovery and Isolation of Territrem B

The discovery of territrems arose from investigations into fungal contamination of stored food supplies. Following a 1967 incident in Taiwan involving adverse health effects linked to the consumption of moldy rice, researchers began to study the fungal contaminants of stored unhulled rice. jfda-online.com In 1979, Ling and colleagues reported the isolation of tremorgenic mycotoxins from a strain of Aspergillus terreus. bioaustralis.com

Subsequent studies of 206 isolates of Aspergillus species from stored rice in Taiwan identified that only one strain, Aspergillus terreus 23-1, was capable of producing these novel tremorgenic mycotoxins. jfda-online.comtandfonline.com These compounds were designated as territrem A, B, and C, with this compound being the major product. jfda-online.com The initial isolation was performed from the chloroform (B151607) extract of rice cultures of Aspergillus terreus 23-1. tandfonline.comresearchgate.net A distinctive feature of the territrem family of compounds, which set them apart from other known tremorgenic mycotoxins at the time, is the absence of a nitrogen atom in their structure. tandfonline.com

Mycological Classification of Producing Organisms

The production of this compound is predominantly associated with specific fungi, primarily within the Aspergillus genus, although related compounds are produced by other fungal genera. Fungi that produce these metabolites are classified within the Kingdom Fungi and the Phylum Ascomycota. lumenlearning.com

Aspergillus terreus is a filamentous fungus commonly found in soil and is recognized as the principal producer of this compound. wikipedia.orgresearchgate.netnih.gov This species is known for its ability to synthesize a wide array of secondary metabolites, including other mycotoxins and compounds of pharmaceutical interest, such as lovastatin. wikipedia.orgnih.gov The production of this compound is a characteristic of specific strains within this species, indicating significant metabolic diversity. jfda-online.comjfda-online.com Studies have isolated A. terreus strains capable of producing territrems from various sources, including stored rice, corn, and bakery products. jfda-online.comresearchgate.netresearchgate.net

Not all strains of Aspergillus terreus produce territrems. Research has highlighted significant variability in production capability among different isolates.

Aspergillus terreus 23-1: This was the first strain identified as a producer of territrems, with this compound being its major tremorgenic metabolite. jfda-online.comtandfonline.com It was originally isolated from stored unhulled rice in Taiwan. jfda-online.com

Aspergillus terreus CCRC 32111 and CCRC 32664: In a study that screened 17 strains of A. terreus from the Culture Collection and Research Center (CCRC) in Taiwan, only strains CCRC 32111 and CCRC 32664 were found to produce this compound in rice media. jfda-online.comjfda-online.comlawdata.com.tw These two strains were isolated from stored paddy rice. jfda-online.com The contents of this compound produced in rice culture by strains CCRC 32111 and CCRC 32664 were found to be 0.20 and 0.31 mg/100 g rice, respectively. jfda-online.comlawdata.com.tw

This compound Production by Specific Aspergillus terreus Strains
StrainOriginThis compound Production CapabilityReference
23-1Stored unhulled rice (Taiwan)Confirmed producer (major product) jfda-online.comtandfonline.com
CCRC 32111Stored paddy rice (Taiwan)Confirmed producer jfda-online.comjfda-online.com
CCRC 32664Stored paddy rice (Taiwan)Confirmed producer jfda-online.comjfda-online.com

This compound belongs to a larger class of natural products known as meroterpenoids, which are hybrid compounds derived partially from the terpenoid pathway. rsc.org While Aspergillus terreus is the primary source of territrems, other fungi, particularly within the Penicillium genus, are prolific producers of a diverse array of meroterpenoids. rsc.orgmdpi.com

Some Penicillium species have been identified as producers of territrems themselves. For instance, Penicillium cavernicola and Penicillium echinulatum have been reported to produce territrems. studiesinmycology.org Additionally, this compound, along with related compounds like arisugacins, has been isolated from endophytic Penicillium species. mdpi.comresearchgate.net Other related meroterpenoids produced by Penicillium include mycophenolic acid, andrastin A, and various tremorgenic mycotoxins like penitrem A and roquefortine C. rsc.orgstudiesinmycology.orgnih.gov

Strain-Specific Production Capabilities (e.g., Aspergillus terreus CCRC 32111, 32664, 23-1)

Environmental and Cultural Factors Influencing this compound Biosynthesis

The synthesis of secondary metabolites like this compound by fungi is not constant but is heavily influenced by the surrounding environmental and nutritional conditions. Fungal growth and toxin formation are affected by factors such as substrate type, temperature, incubation time, pH, and aeration. jfda-online.com

Detailed studies on Aspergillus terreus CCRC 32111 have elucidated the critical roles of incubation time and temperature on the yield of this compound.

Incubation Time: When cultured in a potato-dextrose liquid medium at a constant temperature of 28°C, this compound production begins after approximately 4 days of incubation. jfda-online.com The yield increases steadily, reaching its maximum level after 12 days. jfda-online.comjfda-online.comfda.gov.tw This peak in production coincides with the fungus entering the stationary phase of its growth, a period when the rapid depletion of available carbohydrates has occurred. jfda-online.com After this 12-day peak, production begins to decrease. jfda-online.com

Temperature: Temperature has a significant effect on the production of this compound. The optimal temperature for maximal yield in A. terreus CCRC 32111 was found to be 28°C. jfda-online.comfda.gov.tw Production was significantly lower at both cooler temperatures (18°C and 23°C) and warmer temperatures (38°C). jfda-online.com The low production at 18°C suggests that storing commodities at lower temperatures could be a strategy to mitigate contamination with this mycotoxin. jfda-online.com

Effect of Temperature on this compound Production by A. terreus CCRC 32111 After 12 Days
Temperature (°C)Relative this compound YieldReference
18Low jfda-online.com
23Low jfda-online.com
28Maximal jfda-online.comjfda-online.com
38Low jfda-online.com

Other cultural factors investigated include the initial pH of the medium and aeration (influenced by the volume of medium in the culture flask). jfda-online.com this compound production was found to increase significantly when the initial pH of the medium was alkaline (pH 9-11). jfda-online.com

Influence of Initial Medium pH and Inoculum Volume

The production of this compound by Aspergillus terreus is significantly affected by environmental and cultural conditions, including the initial pH of the growth medium and the volume of the inoculum, which influences aeration. jfda-online.comjfda-online.com

Research on Aspergillus terreus CCRC 32111 has shown that an alkaline initial pH favors the production of this compound. jfda-online.com When the fungus was grown in a potato-dextrose liquid medium, this compound production was found to be four times higher at an initial pH of 9 compared to production in media with initial pH values between 3 and 7. jfda-online.com The study indicated that while the fungus can grow across a wide pH range (3 to 11), maximal production of the mycotoxin occurred when the initial pH was between 9 and 11. jfda-online.com

Table 1: Effect of Initial Medium pH on this compound Production by A. terreus CCRC 32111 This table is interactive. You can sort and filter the data.

Initial pH Relative this compound Production Fungal Growth (Mycelial Dry Weight)
3 Low Moderate
5 Low High
7 Low High
9 High (4-fold increase over pH 3-7) High
11 High High

Data derived from a study investigating factors affecting this compound production. jfda-online.com

The volume of the culture medium in relation to the container size, which affects oxygen availability, also plays a crucial role. jfda-online.com Studies have demonstrated that as the ratio of the broth volume to the culture container volume increases, the production of this compound decreases. jfda-online.comfda.gov.tw For instance, in a 125 mL flask, the yield of this compound declined when the medium volume was greater than 50 mL, while mycelial growth was not significantly affected until the volume exceeded 80 mL. jfda-online.com This suggests that oxygen is an important factor for the biosynthesis of this compound. jfda-online.com

Substrate Specificity for Fungal Fermentation (e.g., Rice Media)

The choice of substrate is a critical factor in the production of this compound during fungal fermentation. Rice has been identified as a particularly suitable medium for the cultivation of Aspergillus terreus for territrem production. jfda-online.comlawdata.com.twnih.gov The initial isolation of tremorgenic mycotoxins from this fungal species was associated with its growth on rice. jfda-online.comnih.gov

A key study was conducted to assess the capability of various Aspergillus terreus strains to produce this compound specifically on rice media. lawdata.com.twjfda-online.com Seventeen different strains were cultured on rice, and their extracts were analyzed for the presence of the mycotoxin. lawdata.com.tw Of the strains tested, only two, identified as A. terreus 32111 and 32664, were found to produce this compound. lawdata.com.twjfda-online.com This highlights the high degree of strain specificity in the production of this secondary metabolite. The quantities of this compound produced by these two strains on the rice substrate were measured, confirming that rice is an effective medium for fermentation. lawdata.com.twjfda-online.com

Table 2: Production of this compound by Different Aspergillus terreus Strains on Rice Media This table is interactive. You can sort and filter the data.

Aspergillus terreus Strain This compound Production on Rice Amount Produced (mg/100 g rice)
32111 Yes 0.20
32664 Yes 0.31
Other 15 strains No Not Detected

Data from a study screening 17 strains of A. terreus on rice media. lawdata.com.twjfda-online.com

This compound is a complex organic compound that has garnered scientific interest primarily due to its biological activities, particularly its potent inhibition of acetylcholinesterase. Its molecular architecture and classification place it within a significant group of natural products.

Molecular Architecture and Classification of Territrem B

Chemical Classification as a Fungal Meroterpenoid

Territrem B is classified as a fungal meroterpenoid medchemexpress.com. Meroterpenoids are a class of natural products that have a mixed biosynthetic origin, meaning they are derived partly from the terpenoid pathway and partly from other biosynthetic routes, most commonly the polyketide pathway mdpi.comnih.govnih.gov. This compound is a secondary metabolite isolated from the fungus Aspergillus terreus biolinks.co.jpbioaustralis.com. This classification highlights its hybrid nature, combining structural elements characteristic of both terpenoids and polyketides. Fungi are recognized as a significant source of meroterpenoids exhibiting diverse chemical structures and biological activities mdpi.comnih.govnih.gov.

Structural Characteristics of the Pyran Core

A prominent feature of the this compound structure is the presence of a pyran core semanticscholar.orgespublisher.com. Pyrans are six-membered heterocyclic rings containing one oxygen atom espublisher.com. In this compound, this pyran ring is part of a more complex tetracyclic system uni.lu. The structure of territrems, including this compound, was ultimately determined through techniques such as X-ray crystallography tandfonline.comtandfonline.com. The pyran moiety is often embedded within larger and more complex molecular scaffolds in natural products semanticscholar.orgespublisher.com.

Distinctive Features: Non-Nitrogenous Composition

A notable characteristic distinguishing territrems, including this compound, from many other known tremorgenic mycotoxins is their lack of nitrogen in their chemical composition tandfonline.comtandfonline.comresearchgate.netchemistry-chemists.com. This non-nitrogenous nature is a key structural difference compared to other classes of mycotoxins that induce similar effects.

Identification of Key Structural Moieties Essential for Biological Activity (e.g., 2-en-1-one)

Structure-activity relationship (SAR) investigations have been conducted to understand which parts of the this compound molecule are crucial for its biological activity, particularly its inhibition of acetylcholinesterase (AChE) researchgate.netmdpi.com. Preliminary studies have suggested that the 2-en-1-one moiety is essential for the AChE inhibitory activity of this compound researchgate.net. The planar conformation of the molecule has also been suggested to play a role researchgate.net.

Research findings indicate that this compound is a potent inhibitor of AChE bioaustralis.comtandfonline.comabcam.com. Studies have shown that this compound can bind to the active site of AChE medchemexpress.com. The binding mechanism of this compound to AChE has been characterized as noncovalent yet irreversible chemistry-chemists.com. This is distinct from the binding mechanisms of typical irreversible AChE inhibitors bioaustralis.com.

Data from studies on the inhibitory activities of related compounds, such as arisugacins, which share structural similarities with territrems, have also contributed to understanding the structural requirements for AChE inhibition biolinks.co.jp. For instance, arisugacins A, B, and this compound have shown inhibitory activities against human erythrocyte AChE in vitro biolinks.co.jp.

CompoundIC₅₀ (nM) against human erythrocyte AChE (in vitro) biolinks.co.jp
Arisugacin A1
Arisugacin B26
This compound8

This data suggests that minor structural variations within the territrem/arisugacin family can influence their potency as AChE inhibitors.

Territrem B Biosynthetic Pathway Elucidation

Precursor Incorporation Studies in Fungal Cultures

Studies involving the addition of radioactive precursors to cultures of Aspergillus terreus have demonstrated the incorporation of specific molecules into the territrem B structure. This technique allows researchers to trace the metabolic fate of potential building blocks.

Involvement of Polyketide and Terpenoid Pathways

This compound is classified as a meroterpenoid, indicating its hybrid origin from both polyketide and terpenoid biosynthetic routes. Meroterpenoids are a class of secondary metabolites produced from polyketide and terpenoid precursors. nih.govrsc.orgacs.orgnih.govresearchgate.net The biosynthesis of meroterpenoid natural products generally involves signature biosynthetic genes such as a UbiA-like prenyltransferase (PTase) for prenylation of a nonterpenoid moiety and a transmembrane terpene cyclase (TC) for cyclization. researchgate.net A polyketide synthase (PKS) can also be present in the biosynthetic gene cluster (BGC) if the meroterpenoid includes a polyketide nonterpenoid moiety. researchgate.net

Tracing of Shikimate, L-methyl-methionine, and Mevalonate (B85504) as Biosynthetic Precursors

Radioactive labeling experiments have provided specific evidence for the incorporation of key precursors into this compound. When [U-14C]shikimate, L-[methyl-14C]methionine, and L-[methyl-3H]methionine were used as precursors, the radioactivity in this compound was primarily located on its aromatic moiety. nih.govnih.gov This indicates that the aromatic portion of this compound is derived, at least in part, from the shikimate pathway. The shikimate pathway is a metabolic route used by fungi, plants, and bacteria for the biosynthesis of aromatic amino acids and other aromatic compounds. nnfcc.co.ukresearchgate.netwikipedia.org

In contrast, when [2-14C]mevalonate was used as a precursor, the radioactivity of this compound was found mainly on its nonaromatic moiety. nih.govnih.gov Mevalonate is a key intermediate in the mevalonate pathway, which is the primary route for the biosynthesis of isoprenoids and terpenoids in eukaryotes. iptsalipur.orgresearchgate.netresearchgate.net This finding strongly suggests that the terpenoid portion of this compound originates from the mevalonate pathway.

The incorporation of L-[methyl-14C]methionine and L-[methyl-3H]methionine into the aromatic moiety points to the involvement of C-methylation steps, likely utilizing the methyl group from methionine, often transferred via S-adenosyl-L-methionine (SAM). nih.govnih.gov

These results collectively support a biosynthetic model where the aromatic part of this compound is derived from the shikimate pathway with methylation, and the nonaromatic (terpenoid) part is derived from the mevalonate pathway.

Enzymatic Steps and Proposed Mechanisms in Meroterpenoid Biosynthesis

While the complete enzymatic pathway for this compound is still under investigation, insights can be gained from studies on related meroterpenoids and the known roles of key enzymes in central metabolic pathways.

Role of HMG-CoA Reductase and Mevinolin Inhibition

The mevalonate pathway, which supplies the terpenoid precursor to this compound, is regulated by the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate and is considered the rate-limiting step in this pathway. wikipedia.orgdovepress.comencyclopedia.pub

Mevinolin (also known as lovastatin), a known inhibitor of HMG-CoA reductase, has been shown to inhibit the production of territrems by A. terreus. nih.govnih.gov When [U-14C]acetate was used as a precursor, mevinolin inhibited the incorporation of radioactive carbon into territrem. nih.govnih.gov However, mevinolin did not inhibit the incorporation of radioactive carbon from [2-14C]mevalonate into territrem. nih.govnih.gov This demonstrates that mevinolin acts by blocking the synthesis of mevalonate, thereby preventing the formation of the terpenoid precursor required for territrem biosynthesis, without affecting the utilization of already formed mevalonate.

These findings highlight the critical role of HMG-CoA reductase in controlling the flux through the mevalonate pathway and, consequently, the biosynthesis of the terpenoid moiety of this compound.

Insights from Related Meroterpenoid Biosynthetic Gene Clusters (e.g., Pyripyropene A, 15-Deoxyoxalicine B, Terretonin)

While the specific gene cluster for this compound biosynthesis has not been fully characterized in the provided search results, studies on the biosynthetic gene clusters of related meroterpenoids offer valuable insights into the potential enzymatic steps involved. Meroterpenoids like pyripyropene A, 15-deoxyoxalicine B, and terretonin (B1644113) are also produced by Aspergillus and Penicillium species and share structural features derived from both polyketide and terpenoid pathways. nih.govrsc.orgacs.orgnih.govresearchgate.netresearchgate.netnih.govrsc.org

Pyripyropene A: The biosynthetic gene cluster for pyripyropene A (pyr cluster) in Aspergillus fumigatus has been identified and characterized. secondarymetabolites.orguniprot.orgresearchgate.netnih.gov This cluster contains genes encoding a nonreducing polyketide synthase (NR-PKS), a prenyltransferase, a CoA ligase, FAD-dependent monooxygenase, cytochrome P450 enzymes, and acetyltransferases. nih.govsecondarymetabolites.orguniprot.orgresearchgate.netnih.gov The pathway involves the synthesis of a pyridinyl-α-pyrone polyketide unit and its prenylation with farnesyl pyrophosphate (FPP), followed by epoxidation, cyclization, and further modifications. uniprot.orgnih.gov The pyripyropene A pathway provides plausible schemes for the biosynthesis of molecules lacking genetic information, such as territrems A-C. researchgate.net

15-Deoxyoxalicine B: The biosynthetic gene cluster (olc cluster) for 15-deoxyoxalicine B in Penicillium canescens has also been characterized. nih.govrsc.orguniprot.orguniprot.orgresearchgate.net This cluster includes a PKS gene (olcA), a polyprenyl transferase gene (olcH), a cluster-specific geranylgeranyl pyrophosphate synthase gene (olcC), FAD-dependent monooxygenase (olcE), terpene cyclase (olcD), cytochrome P450 monooxygenases (olcB, olcJ), a short-chain dehydrogenase/reductase (olcF), a dioxygenase (olcK), and an MFS transporter (olcL). nih.govuniprot.orguniprot.orgresearchgate.net The pathway involves the synthesis of a pyridinyl-α-pyrone polyketide subunit and its prenylation with geranylgeranyl pyrophosphate (GGPP), followed by epoxidation, cyclization, and oxidative rearrangements. nih.govuniprot.orguniprot.org

Terretonin: The biosynthetic gene cluster (trt cluster) for terretonin in Aspergillus terreus has been identified and characterized. acs.orgnih.govfrontiersin.orgamazonaws.comresearchgate.net This cluster contains genes encoding a non-reducing PKS (trt4) responsible for the biosynthesis of 3,5-dimethylorsellinic acid, and a prenyltransferase gene (trt2) that catalyzes the alkylation with farnesyl pyrophosphate (FPP). frontiersin.orgamazonaws.com The cluster also includes genes for subsequent methylation, epoxidation, and cyclization steps. frontiersin.orgamazonaws.com Analysis of the terretonin and austinol biosynthetic pathways suggests they are closely related evolutionarily. acs.orgnih.gov

These examples demonstrate common enzymatic themes in fungal meroterpenoid biosynthesis, including the involvement of PKSs for the polyketide moiety, prenyltransferases for attaching the terpenoid precursor (FPP or GGPP), enzymes for modifying the terpenoid chain (e.g., epoxidases, cyclases), and tailoring enzymes like cytochrome P450s, monooxygenases, and acetyltransferases for further structural diversification. While the specific enzymes for this compound may differ, these related pathways provide a strong framework for understanding the types of enzymatic transformations likely involved.

Genetic Regulation of Territrem Biosynthesis

The biosynthesis of secondary metabolites in fungi, including territrems, is often controlled by genes organized in biosynthetic gene clusters (BGCs). nih.govrsc.orgacs.orgnih.govresearchgate.netnih.govrsc.orgsemanticscholar.org The expression of genes within these clusters is subject to genetic regulation, which can involve pathway-specific transcription factors and global regulatory mechanisms. nih.govopenstax.org

While the specific genetic regulation of territrem biosynthesis is not detailed in the provided search results, studies on related fungal secondary metabolite pathways, such as terrein (B1683088) biosynthesis in A. terreus, demonstrate the involvement of transcription factors. For instance, in terrein biosynthesis, a Zn2Cys6-class transcription factor named TerR plays a positive role in regulating the expression of terrein biosynthetic genes. nih.gov Global regulators can also influence the expression of multiple BGCs. nih.gov

The organization of biosynthetic genes into clusters facilitates their co-regulation, ensuring that all necessary enzymes for a specific pathway are produced when needed. The regulation of these clusters allows fungi to adapt their metabolism and produce secondary metabolites in response to environmental cues or developmental signals.

Mechanistic Basis of Territrem B S Biochemical Actions

Non-Covalent Binding Modality to AChE

A key feature of Territrem B's interaction with AChE is its non-covalent yet irreversible binding mechanism. nih.gov This is a significant departure from the covalent modification characteristic of many irreversible AChE inhibitors. nih.gov The non-covalent binding of TRB to AChE is very stable and cannot be reversed by AChE-regenerating oxime agents, which are effective against inhibitors that form covalent adducts. nih.gov However, the binding can be undone by treatment with 8 M urea, further supporting its non-covalent nature. nih.gov The binding of TRB to AChE adopts a one-to-one stoichiometry with the enzyme. nih.gov

Allosteric and Orthosteric Binding Site Interactions within AChE

Acetylcholinesterase possesses both a catalytic site (also known as the acylation or A-site) located at the base of a deep gorge and a peripheral site (P-site) situated near the entrance of this gorge. rcsb.orgnih.govnih.govresearchgate.net this compound has been shown to interact with both the peripheral and catalytic sites of AChE. abcam.comnih.govnih.govresearchgate.net This dual-site binding is crucial to its mechanism of action.

Binding to the Peripheral (P-site) and Acylation (A-site) of AChE

Research, including crystal structure determination of human AChE in complex with this compound, has revealed that TRB binding spans both the peripheral site and extends into the acylation (catalytic) site at the base of the gorge. rcsb.orgnih.govnih.govresearchgate.net While some inhibitors bind specifically to the peripheral site, TRB's interaction involves both regions. rcsb.orgnih.govnih.govresearchgate.net The peripheral site is known to contain numerous aromatic side chains and contributes to catalytic efficiency by guiding substrate molecules towards the catalytic site. nih.gov The catalytic site contains the catalytic triad, essential for acetylcholine (B1216132) hydrolysis. researchgate.net

Conformational Changes Induced in AChE Upon this compound Binding

The binding of this compound to AChE induces conformational changes in the enzyme structure. nih.govresearchgate.net Specifically, TRB binding is reported to distort the protein backbone in the peripheral site. rcsb.orgnih.govresearchgate.net This set of concerted backbone distortions in the peripheral site caused by TRB has been noted as unique and not previously reported for other inhibitors. nih.gov The binding of TRB is suggested to trap the enzyme in a unique conformational state, illustrating the plastic and dynamic quality of AChE. nih.gov Molecular dynamics simulations of AChE suggest that the active site gorge undergoes breathing motions, and the binding of TRB may represent one such state, providing insight into dynamic motions that may occur during catalysis. nih.gov

Molecular Modeling and Structural Basis for Irreversible Trapping within the Active Site Gorge

Molecular modeling studies have provided insights into the structural basis for the observed irreversible, non-covalent binding of this compound within the AChE active site gorge. nih.govnih.gov The distinct inhibitory characteristics of TRB are predicted to arise from the inhibitor being non-covalently trapped within the unique structure of the active-site gorge. nih.gov Molecular modeling suggested that optimal TRB-AChE binding positions a narrowing connection of the TRB structure at a constricted area near the entrance of the gorge. nih.gov This positioning is hypothesized to provide a structural basis for the observed irreversible binding by physically trapping the molecule within the gorge. nih.gov

Specificity of Inhibition: Differentiation from Butyrylcholinesterase (BtChE)

This compound demonstrates significant selectivity for acetylcholinesterase over butyrylcholinesterase (BtChE). nih.govabcam.comresearchgate.net Studies have shown that while TRB potently inhibits AChE, it has no inhibitory effect on horse serum butyrylcholinesterase. nih.gov This selectivity is a notable characteristic, as both enzymes are involved in cholinergic system regulation, although with different physiological roles and substrate preferences. researchgate.netscielo.br The binding of radiolabeled this compound to AChE, but not to BtChE, has been experimentally demonstrated, further confirming this specificity. nih.gov

Data Table: this compound Inhibition Data

EnzymeInhibition TypeIC₅₀ (nM)Kᵢ (nM)Selectivity vs. BtChEReference
Acetylcholinesterase (AChE)Irreversible (Non-covalent)8 abcam.com1.7 medchemexpress.commedchemexpress.comHigh medchemexpress.comnih.govabcam.commedchemexpress.com
Butyrylcholinesterase (BtChE)No Inhibition>18000 (implied from no inhibition)Not applicable- nih.govresearchgate.net

Note: IC₅₀ values can vary depending on the source of the enzyme and assay conditions.

Detailed Research Findings

Detailed studies using binding and inhibition assays have further characterized the inhibitory effect of this compound. nih.gov These studies confirmed its potent and irreversible inhibition of AChE and highlighted its selectivity compared to other inhibitors like BW284C51. nih.gov The one-to-one stoichiometry of TRB binding to AChE was established. nih.gov Furthermore, the influence of factors like high NaCl concentration (enhancing binding) and Triton X-100 (preventing binding unless preincubated) on TRB-AChE interaction has been investigated. nih.gov The inability of oxime agents to reverse TRB inhibition, in contrast to the effect of urea, underscores the unique non-covalent irreversible binding mechanism. nih.gov X-ray crystallography studies have been instrumental in visualizing the binding of this compound within the AChE active site gorge, showing its interaction with both the peripheral and catalytic sites and the resulting conformational changes in the enzyme's backbone. rcsb.orgnih.govnih.govresearchgate.net

Modulation of Neuronal Current by this compound

Research into the neurotoxic effects of this compound has revealed its capacity to modulate neuronal currents, particularly those mediated by ion channels. Electrophysiological studies have been instrumental in elucidating these effects. mdpi.comnih.gov

This compound has been shown to potentiate acetylcholine-induced currents in molluscan neurons. oup.com This potentiation suggests an interaction with mechanisms influencing cholinergic signaling beyond just AChE inhibition. While it potentiates acetylcholine-induced currents, this compound does not interfere with currents elicited by GABA or glutamate (B1630785) in the molluscan ganglion. oup.com This indicates a degree of specificity in its effects on different neurotransmitter systems.

The potentiation of acetylcholine-induced currents and the observed tremorgenic effects in vivo suggest that this compound may interact with presynaptic potassium currents. oup.com Blocking presynaptic potassium channels can lead to increased neurotransmitter release, including acetylcholine, thereby enhancing downstream currents. rcaap.ptsciforschenonline.org

While the primary focus regarding this compound's mechanism has been on AChE inhibition, its influence on ion channels, particularly potassium channels, represents a significant aspect of its neurotoxicity and its ability to modulate neuronal excitability. oup.comabcam.comresearchgate.netresearchgate.net Further detailed research findings on the specific types of potassium channels or other ion channels modulated by this compound, and the precise nature of this modulation (e.g., blocking, opening, altering gating kinetics), are areas of ongoing investigation. mdpi.comacs.orgnih.gov

While specific detailed data tables directly quantifying this compound's modulation of various neuronal currents across different channel types and concentrations are not extensively detailed in readily available summaries, the qualitative findings from electrophysiological studies highlight its impact on acetylcholine-mediated currents and suggest an interaction with potassium channels. oup.com

Structure Activity Relationship Sar Studies of Territrem B and Its Analogues

Identification of Pharmacophoric Elements for AChE Inhibition

Pharmacophoric elements are the essential features of a molecule that are required for its biological activity, involving a spatial arrangement of chemical groups capable of interacting with a specific biological target. For territrem B, studies have aimed to delineate these critical elements responsible for its potent AChE inhibition. Preliminary investigations have suggested that certain structural components and their spatial orientation are crucial for this activity. nih.govresearchgate.netresearchgate.net

Importance of Planar Conformation for Efficacy

Research indicates that a planar conformation of the this compound molecule appears to be essential for its effective inhibition of AChE. nih.govresearchgate.netresearchgate.net Molecular modeling studies have supported this, suggesting that an optimal binding to AChE involves positioning a narrowing connection of the this compound structure at a constricted area near the entrance of the enzyme's active-site gorge. researchgate.net This spatial arrangement, facilitated by a planar or near-planar conformation, is hypothesized to contribute to the observed potent and quasi-irreversible noncovalent binding mechanism of this compound to AChE. researchgate.net

Naturally Occurring Territrem Analogues and Their Activities

Nature provides a range of compounds structurally related to this compound, primarily isolated from Aspergillus and Penicillium fungal species. These naturally occurring analogues exhibit varying degrees of biological activity, offering valuable insights into SAR.

Territrems A, C, A', and B'

This compound is part of a family of related compounds, including Territrems A, C, A', and B'. These analogues share a common basic structure comprising a benzyl (B1604629) group, a pyran, and a terpenoid moiety. mdpi.com Studies have evaluated their inhibitory activities against AChE. For instance, Territrem A, this compound, and Territrem C have demonstrated potent inhibitory effects on AChE from human erythrocytes. mdpi.com

CompoundAChE IC₅₀ (nM)
Territrem A24 nih.gov
This compound19 nih.gov, 4.2 ± 0.6 mdpi.com, 7.6 asm.org
Territrem C15 nih.gov, 20.1 ± 3.3 mdpi.com

Note: IC₅₀ values may vary depending on the source of the enzyme and experimental conditions.

Other Related Fungal Meroterpenoids (e.g., Arisugacins, Terreulactones, Isoterreulactone A, Terreusterpenes)

Beyond the core territrem family, other fungal meroterpenoids exhibit structural similarities and biological activities, including AChE inhibition. These include the arisugacins, terreulactones, isoterreulactone A, and terreusterpenes. researchgate.netmdpi.comresearchgate.netmdpi.com

Arisugacins, isolated from Penicillium species, are known to be potent and specific AChE inhibitors. mdpi.comasm.org Some arisugacins, such as arisugacin A and arisugacin H, have shown significant inhibitory activity. mdpi.comasm.org Terreulactones and isoterreulactone A, also meroterpenoids from Aspergillus terreus, have demonstrated anti-cholinesterase properties. researchgate.net Terreusterpenes, identified from Aspergillus terreus, have been reported to inhibit both acetylcholinesterase and BACE1. researchgate.net

CompoundSource OrganismAChE IC₅₀ (nM)
Arisugacin APenicillium sp., Aspergillus terreus mdpi.comasm.org11.9 ± 2.1 mdpi.com
Arisugacin HAspergillus terreus mdpi.com5700 mdpi.com
Terreulactone CAspergillus terreus mdpi.com50.0 ± 1.5 mdpi.com
Terreulactone AAspergillus terreus researchgate.netDose-dependent inhibition researchgate.net
Isoterreulactone AAspergillus terreus researchgate.netDose-dependent inhibition researchgate.net
Terreusterpene AAspergillus terreus researchgate.net22.18–32.51 (µM range) researchgate.net
Terreusterpene BAspergillus terreus researchgate.net22.18–32.51 (µM range) researchgate.net
Terreusterpene DAspergillus terreus researchgate.net22.18–32.51 (µM range) researchgate.net

Note: IC₅₀ values may vary depending on the source of the enzyme and experimental conditions. Some values are presented as ranges or qualitative descriptions as reported in the sources.

Metabolite Analysis and Activity of Biotransformed Derivatives

The biotransformation of this compound by biological systems can lead to the formation of various metabolites, which may possess altered biological activities compared to the parent compound. Studies involving metabolite analysis aim to identify these derivatives and evaluate their pharmacological profiles. For example, a major metabolite of this compound, referred to as MB 2, has been isolated from rat liver microsomal fractions. researchgate.net Investigations into the activity of such biotransformed derivatives are important for understanding the metabolic fate of this compound and the potential bioactivity of its breakdown products. While specific detailed activity data for biotransformed this compound derivatives were not extensively available in the provided context, the analysis of metabolites is a crucial step in understanding the complete pharmacological picture of this compound.

Characterization of MB2 (4-alpha-(hydroxymethyl)-4-alpha-demethylthis compound) and its AChE Inhibitory Activity

MB2, identified as 4-alpha-(hydroxymethyl)-4-alpha-demethylthis compound, is a metabolite produced during the incubation of this compound with rat liver microsomes nih.gov. This metabolite has been characterized, and studies have shown it to be a potent inhibitor of electric eel acetylcholinesterase (AChE) nih.gov. The investigation into MB2's activity, alongside other this compound derivatives, has contributed to understanding the structural features important for AChE inhibition nih.gov. Specifically, studies on this compound derivatives suggest that the enone and pyrone groups present in the this compound structure may play an important biological role in their inhibitory activity against electric eel acetylcholinesterase nih.gov.

Liver Microsomal Biotransformation Pathways

The metabolism of this compound (TRB) has been investigated using liver microsomes, notably from Wistar rats researchgate.netnih.govresearchgate.net. A significant biotransformation pathway of this compound in rat liver microsomes leads to the formation of 4beta-hydroxylmethyl-4beta-demethylthis compound (MB2) researchgate.netnih.gov. Another observed metabolic pathway is the O-demethylation of the methoxy (B1213986) group on the aromatic moiety of this compound, resulting in the formation of MB4, which has the same structure as territrem C researchgate.netnih.gov.

Studies utilizing cytochrome P-450 (CYP450) isotype-specific inhibitors and antibodies have indicated that CYP3A1 and CYP3A2 enzymes are involved in the formation of MB2 and MB4 in liver microsomes from 14-week-old Wistar rats nih.gov. Experiments using supersomes expressing specific rat CYP450 isoforms (1A1, 1A2, 2B1, 2C11, 2C12, 3A1, and 3A2) further supported that only those expressing CYP3A1 and CYP3A2 metabolized this compound and territrem C nih.gov. The amounts of MB2 and MB4 formed correlated with testosterone (B1683101) 6beta-hydroxylase activity and CYP3A1/2 protein content in rat liver microsome preparations nih.gov. While CYP3A1 was expressed in both male and female rats, CYP3A2 expression was observed primarily in males, contributing to gender differences in territrem metabolism nih.govresearchgate.net. In human liver microsomes, CYP3A4 and CYP3A5 are suggested to be the major enzymes responsible for the metabolism of this compound and territrem C researchgate.net.

Rational Design and Synthesis of this compound Analogues

The insights gained from SAR studies and the understanding of this compound's interaction with AChE have guided the rational design and synthesis of new analogues with modified structures to potentially improve inhibitory potency, selectivity, or other pharmacological properties.

Strategies for Modifying the this compound Scaffold

Strategies for modifying the this compound scaffold have involved the design and synthesis of various analogues magtechjournal.comresearchgate.netnih.gov. One approach includes synthesizing analogues possessing the 2H-pyran-2-one common structure magtechjournal.com. The design of new this compound analogues has aimed to explore the impact of structural variations on biological activities, particularly AChE inhibition researchgate.netnih.gov. Computational studies on arisugacin A, a structural relative of this compound, suggest that modifications, particularly on the E-ring, can play a significant role in the interaction with human AChE nih.govresearchgate.net. This compound is known to bind to both the catalytic and peripheral sites of AChE, and its binding can induce distortion in the peripheral site nih.govacs.orgresearchgate.net. This suggests that modifications aimed at optimizing interactions with these binding sites are a key strategy in analogue design.

Impact of Specific Substitutions on AChE Inhibitory Potency (e.g., N-atoms in Piperazine (B1678402) Moieties)

The impact of specific substitutions on the this compound scaffold on AChE inhibitory potency has been investigated through the synthesis and evaluation of various analogues magtechjournal.comnih.gov. Studies have shown that certain modifications can influence the inhibitory effects. For instance, molecular modeling studies on new this compound analogues have indicated that a planar conformation appears to be crucial for AChE inhibition nih.gov. Furthermore, the presence of two nitrogen atoms within piperazine moieties in certain analogues has been suggested to potentially enhance their inhibitory effects nih.gov.

Research has provided some data on the inhibitory activities of synthesized analogues. For example, one study reported the synthesis of 23 analogues and found that some exhibited AChE inhibition in the upper micromolar range nih.gov. Another study focusing on analogues with a 2H-pyran-2-one structure identified compound 10f as showing potential AChE inhibitory effect with an IC50 value of 6.98 × 10-5 mol·L-1 and better selectivity for AChE over butylcholinesterase magtechjournal.com. These findings highlight the sensitivity of AChE inhibitory potency to structural changes in the this compound scaffold and provide valuable information for the rational design of more potent analogues.

CompoundAChE SourceIC50 ValueReference
This compoundElectric eelPotent inhibitor nih.gov
MB2 (4-alpha-(hydroxymethyl)-4-alpha-demethylthis compound)Electric eelPotent inhibitor nih.gov
Compound 10f (this compound analogue)Not specified (ELISA)6.98 × 10-5 mol·L-1 magtechjournal.com

Advanced Analytical and Characterization Methodologies for Territrem B Research

Isolation and Purification Techniques from Biological Matrices

The isolation and purification of Territrem B, a tremorgenic mycotoxin produced by Aspergillus terreus, from complex biological matrices such as fungal cultures, is a critical first step for its detailed study. nih.govasm.orgtandfonline.com This process involves a series of extraction and chromatographic procedures designed to separate the target compound from other metabolites and cellular components.

Extraction Methods (e.g., Chloroform (B151607) Extraction)

The initial step in isolating this compound typically involves solvent extraction. Due to its chemical properties, chloroform has been effectively used for this purpose. nih.govasm.orgtandfonline.comresearchgate.net Fungal cultures, often grown on a solid substrate like rice, are subjected to extraction with hot chloroform. nih.gov This process solubilizes this compound and other lipophilic compounds, separating them from the solid culture material. Another established method involves mechanical shaking with chloroform at room temperature, followed by filtration and evaporation to concentrate the extract. jfda-online.com The resulting crude extract contains a mixture of territrems and other fungal metabolites. tandfonline.com

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, TLC, HPLC)

Following extraction, various chromatographic techniques are employed to purify this compound from the crude extract. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase. libretexts.org

Silica Gel Column Chromatography: This is a common method for the initial cleanup and separation of the components in the chloroform extract. nih.gov The crude extract is adsorbed onto a silica gel column. A solvent system, such as chloroform-acetone (9:1, v/v), is then used to desorb the toxins. nih.gov Further separation can be achieved by eluting the column with a different solvent mixture, like benzene-ethyl acetate (B1210297) (65:35, v/v), which allows for the separation of this compound from other related territrem compounds. nih.gov

Thin-Layer Chromatography (TLC): TLC is a valuable analytical tool for monitoring the progress of purification and for the preliminary identification of fractions containing this compound. jfda-online.comlibretexts.org The separation is performed on plates coated with a thin layer of an adsorbent, such as silica gel. libretexts.orgimperial.ac.ukijpsr.com The separated compounds appear as spots, and their retention factor (Rf) values can be used for identification by comparing them to known standards. libretexts.org The distinct blue fluorescence of territrems under long-wave ultraviolet light aids in their detection on TLC plates. tandfonline.com

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, HPLC is often the method of choice. jfda-online.comimperial.ac.uknyxxb.cn This technique offers high resolution and sensitivity. After partial purification by other methods, the fractions containing this compound can be subjected to HPLC analysis to obtain the pure compound. jfda-online.com

Spectroscopic Characterization

Once isolated and purified, the definitive identification and structural elucidation of this compound are accomplished through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, 2D NMR, nOe) for Structural Elucidation and Assignment

NMR spectroscopy is indispensable for determining the complex chemical structure of this compound. tandfonline.comipb.pt

¹H-NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment.

¹³C-NMR (Carbon-13 NMR): This method reveals the number and types of carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons. For instance, the ¹³C NMR spectrum of a related territrem, Territrem D, showed the presence of 28 carbons, including six methyls, three methylenes, and five olefinic methines. nih.gov

2D NMR Techniques: More complex 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. nih.govcore.ac.ukcolab.ws COSY identifies protons that are coupled to each other, while HSQC and HMBC reveal correlations between protons and carbons over one or multiple bonds, respectively. core.ac.uk

nOe (Nuclear Overhauser Effect) Spectroscopy: nOe experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. nih.govcolab.ws The identical NOESY data between Territrem D and another known territrem confirmed their identical relative configurations. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. tandfonline.comwikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion. msu.eduuomustansiriyah.edu.iq The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. uomustansiriyah.edu.iq

High-Resolution Mass Spectrometry (HRESIMS) allows for the determination of the precise molecular formula. For example, the molecular formula of the related Territrem D was determined as C₂₈H₃₂O₉ by HRESIMS. nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, can provide valuable structural information. wikipedia.orgmsu.eduuni-saarland.de The similarities in mass fragmentation patterns among different territrems suggest they share a common skeletal structure. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. azooptics.commsu.edu This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule responsible for its color and light absorption. azooptics.comvscht.czlibretexts.org The UV spectrum of this compound, like other territrems, exhibits characteristic absorption maxima that point to the presence of conjugated π-electron systems within its structure. tandfonline.com The similarities in the UV spectra of different territrems further support the notion that they possess the same fundamental chromophoric skeleton. tandfonline.com

Biochemical Assays for Enzyme Inhibition Kinetics

The determination of acetylcholinesterase (AChE) activity is fundamental to studying inhibitors like this compound. The most widely used spectrophotometric method for this purpose is the Ellman method, or its various modifications. mdpi.comresearchgate.netmdpi.com This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength, typically 412 nm. mdpi.com The rate of color formation is directly proportional to the AChE activity.

When evaluating inhibitors, the assay measures the reduction in AChE activity in the presence of the compound. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from this assay. mdpi.com For this compound, this method has been used to confirm its potent inhibitory effect on AChE. mdpi.com Modifications to the original Ellman method have been developed to address certain limitations, such as interference from colored compounds or issues with sample matrices like whole blood. mdpi.comnih.gov These modifications can include changing the measurement wavelength or adjusting pH and substrate concentrations to enhance the signal-to-noise ratio. nih.gov For instance, in whole blood samples, where hemoglobin absorption can interfere at 412 nm, changing the wavelength to 436 nm has been shown to improve accuracy. nih.gov The modified Ellman method remains a versatile and essential tool for the kinetic analysis of AChE inhibition by compounds such as this compound. mdpi.comresearchgate.net

This compound is characterized as a potent and irreversible inhibitor of acetylcholinesterase (AChE). researchgate.netnih.govjfda-online.com However, its mechanism of irreversible inhibition is noncovalent, which distinguishes it from classical irreversible inhibitors like organophosphates that form a covalent bond with the enzyme. nih.govresearchgate.net A variety of binding and inhibition assays have been employed to characterize this unique interaction.

Further assays have been used to probe the nature of the binding. For example, experiments have shown that the binding of this compound to AChE is very tight, with a 1:1 stoichiometry. researchgate.netnih.gov Unlike covalently-bound inhibitors, the this compound-AChE complex cannot be reactivated by oxime agents, which are typically used to regenerate the enzyme. researchgate.netnih.gov However, the binding can be reversed by treatment with 8 M urea, which denatures the enzyme and releases the noncovalently bound inhibitor. researchgate.netnih.gov These findings support the hypothesis that this compound becomes "trapped" within the deep and narrow active-site gorge of AChE. researchgate.netnih.gov Molecular modeling studies, validated by the X-ray crystal structures, suggest that the structure of this compound is perfectly suited to fit into the gorge, with a narrow part of the molecule situated at a constricted point near the entrance, effectively blocking its own exit and preventing substrate access. researchgate.netnih.gov

Emerging Research Perspectives and Future Directions in Territrem B Studies

Elucidation of Complete Biosynthetic Gene Clusters for Metabolic Engineering

The biosynthesis of Territrem B, like other fungal meroterpenoids, is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the complete BGC for this compound in Aspergillus terreus is a subject of ongoing investigation, significant insights have been gained by studying the BGCs of structurally related compounds such as pyripyropene A, andrastin A, and austinol. rsc.orgresearchgate.net These studies reveal a conserved strategy for meroterpenoid assembly, which provides a roadmap for identifying the this compound cluster.

Fungal meroterpenoid pathways typically involve a polyketide synthase (PKS) that produces an aromatic precursor, which is then prenylated by a prenyltransferase (PTase) and subsequently modified by a series of tailoring enzymes, including cyclases and oxidoreductases. rsc.org For instance, the biosynthesis of pyripyropene A involves the PKS Pyr2/Ppb2 and the PTase Pyr1/Ppb1. rsc.org Similarly, the study of 15-deoxyoxalicine B biosynthesis in Penicillium canescens identified a cluster of 12 genes, including homologs for a PKS, a PTase (OlcH), a FAD-dependent monooxygenase (OlcE), and a terpene cyclase (OlcD). rsc.org

The identification of the complete this compound BGC is a critical step toward its metabolic engineering. nih.gov Knowledge of the specific genes and their functions will enable targeted genetic manipulations to improve the production of this compound in its native host or through heterologous expression in a more tractable fungal chassis like Aspergillus nidulans. amazonaws.com Furthermore, metabolic engineering could be used to generate novel derivatives by inactivating or modifying tailoring enzymes within the pathway, a strategy successfully employed in the study of aflatrem (B161629) biosynthesis. nih.gov This approach could lead to the production of new compounds with altered bioactivities or improved pharmacological properties.

Table 1: Key Enzyme Types in Related Meroterpenoid Biosynthetic Gene Clusters

Enzyme Type Function Example Gene (Pathway) Reference
Polyketide Synthase (PKS) Synthesizes the aromatic polyketide core Pyr2/Ppb2 (Pyripyropene A) rsc.org
Prenyltransferase (PTase) Attaches a terpene moiety to the polyketide OlcH (15-deoxyoxalicine B) rsc.org
FAD-dependent Monooxygenase Catalyzes epoxidation of the terpene moiety OlcE (15-deoxyoxalicine B) rsc.org
Terpene Cyclase Catalyzes the cyclization of the terpene chain OlcD (15-deoxyoxalicine B) rsc.org

Targeted Synthesis of Novel this compound Analogues with Enhanced Specificity

Chemical synthesis provides a powerful tool for creating novel analogues of this compound that are not accessible through biological pathways. The goal of this research is to develop compounds with improved potency and specificity, particularly as acetylcholinesterase (AChE) inhibitors. nih.govnyxxb.cn Numerous studies have focused on modifying the core structure of this compound to probe structure-activity relationships (SAR).

One study involved the design and synthesis of 23 analogues of this compound. nih.govresearchgate.net Modifications were made to various parts of the molecule, and their AChE inhibitory activities were evaluated. Some of the synthetic derivatives showed IC₅₀ values in the upper micromolar range for AChE inhibition. nih.gov Another approach involved synthesizing analogues from jujubogenin, a naturally occurring compound with a partially similar skeleton. researchgate.netccspublishing.org.cn These efforts have highlighted the importance of specific structural features, such as the enone and pyrone groups, for biological activity. researchgate.net

Research has also led to the creation of new territrem derivatives isolated from marine-derived Aspergillus terreus, which have demonstrated potent AChE inhibition. nih.govmdpi.comresearchgate.net For example, two new derivatives showed IC₅₀ values of 4.2 ± 0.6 nM and 4.5 ± 0.6 nM, respectively, which is significantly more potent than the positive control, huperzine A. mdpi.com These findings underscore that both semi-synthesis and new natural product discovery are viable routes to novel analogues.

Table 2: AChE Inhibitory Activity of Selected this compound Analogues

Compound Source/Type AChE IC₅₀ Reference
This compound Natural Product 4.2 ± 0.6 nM mdpi.com
Analogue 1 (from marine A. terreus) Natural Product 4.2 ± 0.6 nM mdpi.com
Analogue 2 (from marine A. terreus) Natural Product 4.5 ± 0.6 nM mdpi.com
Territrem C Natural Product 20.1 ± 3.3 nM mdpi.com
Arisugacin A Natural Product 11.9 ± 2.1 nM mdpi.com
Synthetic Analogue 5o Synthetic Micromolar Range nih.gov

Computational Chemistry and Molecular Modeling for Predictive SAR and Binding Mechanisms

Computational chemistry and molecular modeling have become indispensable tools for understanding how this compound interacts with its biological targets at an atomic level. acs.org These methods provide predictive models for structure-activity relationships (SAR) and elucidate complex binding mechanisms, guiding the rational design of new analogues. nih.govmdpi.com

Molecular modeling studies have been crucial in explaining the unique inhibitory characteristics of this compound against acetylcholinesterase (AChE). researchgate.netnih.gov It was predicted that this compound binds noncovalently yet irreversibly by becoming trapped within the active-site gorge of the enzyme. researchgate.netnih.gov This "molecular trap" mechanism is supported by the crystal structure of human AChE in complex with this compound, which shows the inhibitor spanning both the catalytic and peripheral sites of the enzyme's gorge. nih.govcapes.gov.br The binding buries a significant solvent-accessible surface area and displaces several water molecules from the active site. nih.gov

Computational docking studies have also been used to compare this compound with related inhibitors like arisugacin A. nih.gov These analyses suggest that a unique conformational preference of the E-ring in arisugacin A is responsible for its superior inhibitory activity compared to this compound, highlighting the importance of this part of the molecule for protein-ligand interactions. nih.gov Such insights are invaluable for future SAR studies and the targeted design of inhibitors with higher affinity and specificity. nih.gov

Exploration of Interconnections with Other Meroterpenoid Pathways

The biosynthesis of this compound does not occur in isolation. It is part of a vast and interconnected network of meroterpenoid pathways found in fungi. rsc.org Research into these connections, often termed "pathway crosstalk," reveals how nature generates immense structural diversity from a limited set of precursors and enzymatic tools. researchgate.netmdpi.comresearchgate.net Understanding these interconnections can provide novel strategies for biosynthetic engineering.

Many fungal meroterpenoids, including this compound, are thought to derive from common precursors like 3,5-dimethylorsellinic acid and a terpene unit (e.g., farnesyl pyrophosphate or geranylgeranyl pyrophosphate). rsc.orgrsc.org The diversification occurs through the action of different tailoring enzymes, particularly terpene cyclases, which can fold the same linear precursor into distinct stereochemical scaffolds. nih.govrsc.org For example, studies in Aspergillus insuetus have discovered two different terpene cyclases that act on the same precursor to produce two different cyclized products, creating a branching point in the pathway. nih.govrsc.org

While direct crosstalk between the this compound BGC and another distinct BGC has not yet been definitively shown, the phenomenon is known to occur in the biosynthesis of other fungal natural products. mdpi.comresearchgate.net In some cases, the final product is a hybrid molecule assembled from intermediates produced by two entirely separate gene clusters. researchgate.netresearchgate.net Exploring the genomic context of the this compound cluster in A. terreus could reveal adjacent or unlinked clusters whose products might interact, offering a potential route to new hybrid molecules with novel bioactivities. amazonaws.com The study of bacterial meroterpenoid pathways, which can follow different assembly sequences (e.g., epoxidation before prenylation), further expands the known biosynthetic logic and provides new enzymatic tools for pathway reconstruction. nih.govchemrxiv.org

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Territrem B and its analogues, and what are their limitations?

The synthesis of this compound analogues typically involves multi-step processes, such as bromination with N-bromosuccinimide (NBS) under irradiation, esterification with substituted phenols, and hydrolysis/oxidation steps. For example, a novel method using Li₂CO₃ in N,N-dimethylacetamide (DMAc) improved yields by 5–30% compared to earlier approaches. However, challenges include low bioactivity in most derivatives (e.g., only 6a showed 17% AChE inhibition at 10⁻⁴ M) and the need for precise reaction conditions to avoid side products .

Q. What are the key structural features of this compound critical for acetylcholinesterase (AChE) inhibition?

X-ray crystallography studies reveal that this compound binds to the peripheral anionic site (PAS) of AChE through hydrophobic interactions and hydrogen bonding. The 2-en-1-one moiety and benzoyl ester groups are essential for maintaining binding affinity. Modifications to these regions, such as dehydrogenation (+26 Da), alter inhibitory potency, as seen in analogues with reduced activity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

High-resolution mass spectrometry (HR-MS) and NMR spectroscopy are critical. For instance, MS² fragment ions (m/z 509.00, 491.01) and GNPS molecular networking (cosine similarity ≥0.94) help identify this compound and its derivatives. NMR assignments (e.g., ¹H/¹³C shifts) differentiate structurally similar compounds like territrems A, C, and arisugacin A .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data among this compound analogues?

Contradictions often arise from subtle structural variations. For example, compound 6a’s 17% AChE inhibition contrasts with inactive derivatives (5b–5e), likely due to steric hindrance from substituents on the benzoyl ester. Systematic structure-activity relationship (SAR) studies, paired with molecular docking simulations, can isolate critical functional groups. Use in vitro assays with recombinant human AChE (rhAChE) for consistency .

Q. What experimental design considerations are necessary to optimize the synthesis of this compound analogues for enhanced bioactivity?

Key steps include:

  • Bromination optimization : Adjust NBS concentration and irradiation time to minimize over-bromination.
  • Phenol selection : Use electron-rich phenols to stabilize intermediates during esterification.
  • Post-synthetic modifications : Introduce polar groups (e.g., –OH or –NH₂) to improve solubility and binding kinetics. Validate yields via HPLC and bioactivity via Ellman’s assay .

Q. Why do some this compound analogues exhibit non-covalent yet irreversible AChE inhibition, and how can this mechanism be exploited therapeutically?

Studies suggest this compound forms a stable complex with AChE’s PAS, blocking substrate access without covalent bonding. This irreversibility may stem from strong hydrophobic interactions. Researchers can leverage this by designing analogues with extended alkyl chains or aromatic rings to enhance binding persistence. Compare inhibition kinetics using stopped-flow fluorometry .

Q. How can computational methods improve the prediction of this compound analogue bioactivity?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can predict binding free energies and electronic properties of analogues. For example, (+)-arisugacin A’s dual-binding mechanism was elucidated via computational modeling, guiding the design of derivatives with improved selectivity .

Q. What strategies mitigate challenges in isolating this compound from natural sources like Aspergillus terreus?

Employ bioassay-guided fractionation combined with LC-MS/MS to track AChE inhibitory fractions. Optimize fermentation conditions (e.g., pH, temperature) to enhance secondary metabolite production. Use silica gel chromatography and preparative TLC for purification, referencing GNPS data to avoid misidentification .

Methodological Guidance

Q. How should researchers statistically analyze dose-response data for this compound’s AChE inhibition?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare analogues. For irreversible inhibitors, employ the Cheng-Prusoff equation to adjust for enzyme inactivation rates .

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

this compound is a tremorgenic mycotoxin. Follow biosafety level 2 (BSL-2) protocols, including PPE (gloves, lab coats) and fume hoods for synthesis. Obtain institutional review board (IRB) approval for in vivo studies, and adhere to OECD guidelines for acute toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.